Cas no 2138372-21-9 (methyl 4-(4-amino-1H-imidazol-1-yl)butanoate)

methyl 4-(4-amino-1H-imidazol-1-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(4-amino-1H-imidazol-1-yl)butanoate
- 2138372-21-9
- EN300-1107991
-
- インチ: 1S/C8H13N3O2/c1-13-8(12)3-2-4-11-5-7(9)10-6-11/h5-6H,2-4,9H2,1H3
- InChIKey: BBKREINHIWICHA-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCCN1C=NC(=C1)N)=O
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 70.1Ų
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107991-0.05g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1107991-0.1g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1107991-1g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1107991-1.0g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 1g |
$1315.0 | 2023-06-10 | ||
Enamine | EN300-1107991-10g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1107991-0.25g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1107991-2.5g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1107991-0.5g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1107991-5.0g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 5g |
$3812.0 | 2023-06-10 | ||
Enamine | EN300-1107991-10.0g |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate |
2138372-21-9 | 10g |
$5652.0 | 2023-06-10 |
methyl 4-(4-amino-1H-imidazol-1-yl)butanoate 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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10. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
methyl 4-(4-amino-1H-imidazol-1-yl)butanoateに関する追加情報
Research Brief on Methyl 4-(4-amino-1H-imidazol-1-yl)butanoate (CAS: 2138372-21-9): Recent Advances and Applications
Methyl 4-(4-amino-1H-imidazol-1-yl)butanoate (CAS: 2138372-21-9) is a chemically synthesized small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its imidazole core and ester-functionalized side chain, has demonstrated potential as a versatile building block for drug discovery and biochemical research. Recent studies have explored its applications in enzyme inhibition, targeted drug delivery, and as a precursor for novel bioactive molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of methyl 4-(4-amino-1H-imidazol-1-yl)butanoate as a key intermediate in the synthesis of kinase inhibitors. The study highlighted its ability to modulate the activity of protein kinases involved in inflammatory pathways, suggesting its potential as a scaffold for anti-inflammatory therapeutics. The compound's unique structural features, including the amino-imidazole moiety, were found to enhance binding affinity to specific kinase domains.
Another notable application of methyl 4-(4-amino-1H-imidazol-1-yl)butanoate was reported in a recent ACS Chemical Biology article, where it was utilized as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The study demonstrated that the compound's imidazole ring could be selectively oxidized by ROS, leading to measurable fluorescence changes. This property makes it a promising tool for real-time monitoring of oxidative stress in biological systems.
From a synthetic chemistry perspective, methyl 4-(4-amino-1H-imidazol-1-yl)butanoate has been employed in the development of novel prodrug strategies. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its use as a cleavable linker in antibody-drug conjugates (ADCs), where the ester group facilitated controlled release of cytotoxic payloads in tumor microenvironments. The researchers noted that the compound's stability in circulation and selective hydrolysis in target tissues improved the therapeutic index of the ADCs.
Ongoing research continues to explore the full potential of methyl 4-(4-amino-1H-imidazol-1-yl)butanoate. Current investigations focus on its application in fragment-based drug design, where its modular structure serves as a starting point for developing inhibitors of challenging drug targets. Preliminary results from these studies suggest that derivatives of this compound may offer new avenues for treating diseases with high unmet medical needs, including certain cancers and neurodegenerative disorders.
In conclusion, methyl 4-(4-amino-1H-imidazol-1-yl)butanoate (CAS: 2138372-21-9) represents an important chemical entity with diverse applications in medicinal chemistry and chemical biology. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers developing new therapeutic strategies. As understanding of its properties deepens, this compound is likely to play an increasingly significant role in drug discovery pipelines and biochemical research.
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